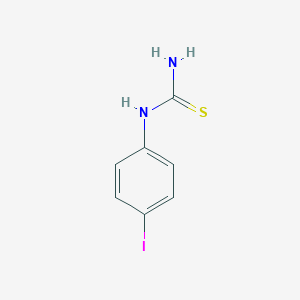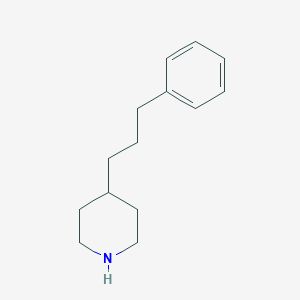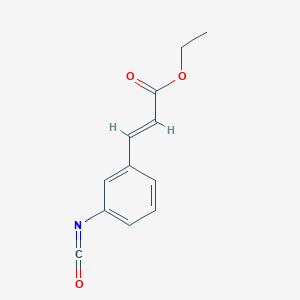
Ethyl 3-(3-isocyanatophenyl)prop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-(3-isocyanatophenyl)prop-2-enoate, also known as IPE or isocyanate phenyl ester, is an organic compound that has been extensively studied for its potential applications in various fields of science, including materials chemistry, polymer science, and biomedical research. IPE is a versatile compound that can be synthesized through a variety of methods and has been shown to exhibit unique properties that make it an attractive candidate for a wide range of applications.
Mecanismo De Acción
The exact mechanism of action of Ethyl 3-(3-isocyanatophenyl)prop-2-enoate is not yet fully understood, but it is believed to involve the formation of covalent bonds between the compound and the target material. This results in the modification of the surface properties of the material, leading to improved adhesion, biocompatibility, and other desirable characteristics.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that Ethyl 3-(3-isocyanatophenyl)prop-2-enoate does not exhibit any significant toxicity or adverse effects on living cells or organisms. However, further research is needed to fully understand the compound's effects on biological systems.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of Ethyl 3-(3-isocyanatophenyl)prop-2-enoate is its versatility, as it can be synthesized through a variety of methods and used in a wide range of applications. Additionally, the compound is relatively stable and easy to handle, making it a convenient choice for many laboratory experiments.
However, one limitation of Ethyl 3-(3-isocyanatophenyl)prop-2-enoate is its potential reactivity with other compounds and materials, which can make it difficult to control in certain experimental settings. Additionally, the compound's precise mechanism of action is not yet fully understood, which can make it challenging to predict its effects in certain applications.
Direcciones Futuras
There are many potential future directions for research on Ethyl 3-(3-isocyanatophenyl)prop-2-enoate, including the development of new synthesis methods to improve yield and purity, as well as the exploration of new applications in fields such as drug delivery, tissue engineering, and nanotechnology. Additionally, further studies are needed to fully understand the compound's mechanism of action and its effects on living systems, which could lead to new insights into its potential uses and limitations.
Métodos De Síntesis
The synthesis of Ethyl 3-(3-isocyanatophenyl)prop-2-enoate can be achieved through a number of different methods, including the reaction of phenyl isocyanate with ethyl acrylate in the presence of a catalyst, or through the reaction of phenyl isocyanate with ethyl vinyl ether. Other methods involve the use of different starting materials and reaction conditions to produce Ethyl 3-(3-isocyanatophenyl)prop-2-enoate in high yields and purity.
Aplicaciones Científicas De Investigación
Ethyl 3-(3-isocyanatophenyl)prop-2-enoate has been extensively studied for its potential applications in materials chemistry, particularly in the development of new polymers and resins. The compound has been shown to exhibit unique properties that make it an attractive candidate for use in the production of high-performance coatings, adhesives, and sealants.
In addition to its applications in materials science, Ethyl 3-(3-isocyanatophenyl)prop-2-enoate has also been investigated for its potential use in biomedical research. Studies have shown that the compound can be used to modify the surface of various biomaterials, such as titanium implants, to improve their biocompatibility and reduce the risk of rejection by the body's immune system.
Propiedades
Número CAS |
19201-38-8 |
|---|---|
Nombre del producto |
Ethyl 3-(3-isocyanatophenyl)prop-2-enoate |
Fórmula molecular |
C12H11NO3 |
Peso molecular |
217.22 g/mol |
Nombre IUPAC |
ethyl (E)-3-(3-isocyanatophenyl)prop-2-enoate |
InChI |
InChI=1S/C12H11NO3/c1-2-16-12(15)7-6-10-4-3-5-11(8-10)13-9-14/h3-8H,2H2,1H3/b7-6+ |
Clave InChI |
VUFWMWBNRFMIHW-VOTSOKGWSA-N |
SMILES isomérico |
CCOC(=O)/C=C/C1=CC(=CC=C1)N=C=O |
SMILES |
CCOC(=O)C=CC1=CC(=CC=C1)N=C=O |
SMILES canónico |
CCOC(=O)C=CC1=CC(=CC=C1)N=C=O |
Otros números CAS |
19201-38-8 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



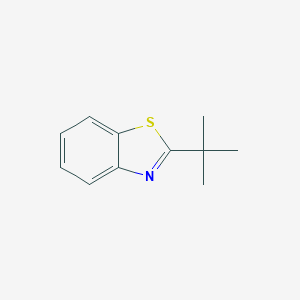
![(2S,3R,4S,5S,6S)-5-amino-2-[(2R,3S,4R,5R,6S)-6-[(2R,3S,4R,5R,6S)-6-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-3-yl]sulfanyl-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4-diol](/img/structure/B106297.png)
![4-[(Z)-4-chloro-1-[4-(2-hydroxyethoxy)phenyl]-2-phenylbut-1-enyl]phenol](/img/structure/B106303.png)
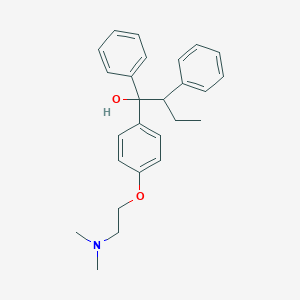
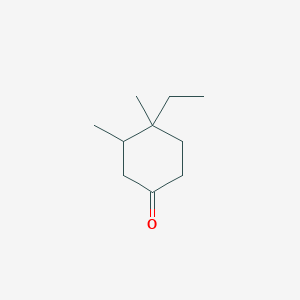
![1H-Pyrazolo[3,4-b]quinoxalin-3-amine](/img/structure/B106313.png)
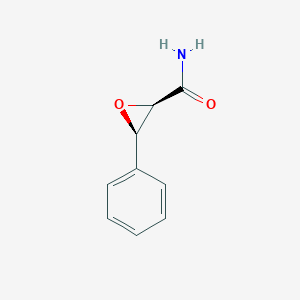
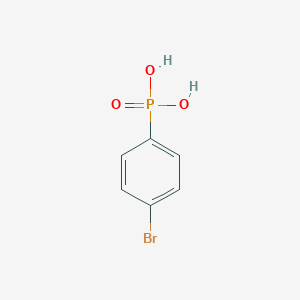
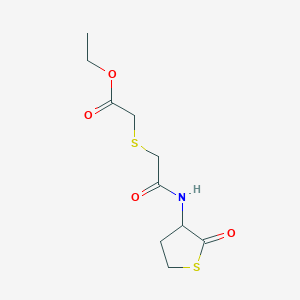
![Trimethyl (1S,2S,3R,4R,8R,9R,12S)-12-hydroxy-4-methyl-13-methylidenetetracyclo[10.2.1.01,9.03,8]pentadecane-2,4,8-tricarboxylate](/img/structure/B106323.png)

![2,2-Dimethyl-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene](/img/structure/B106331.png)
